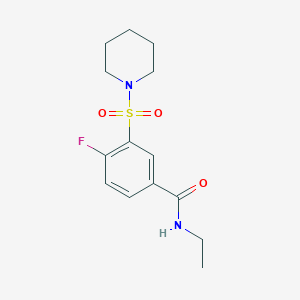

N-ethyl-4-fluoro-3-(1-piperidinylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-ethyl-4-fluoro-3-(1-piperidinylsulfonyl)benzamide, commonly known as EF-1, is a small molecule that has been widely used in scientific research. EF-1 is a potent and selective inhibitor of a family of enzymes called N-myristoyltransferases (NMTs), which play important roles in the post-translational modification of proteins.

Mechanism of Action

EF-1 inhibits N-ethyl-4-fluoro-3-(1-piperidinylsulfonyl)benzamide by binding to the active site of the enzyme and preventing the transfer of myristic acid to the N-terminal glycine of proteins. This post-translational modification is essential for the proper function of many proteins, including oncogenic proteins and viral proteins. By inhibiting N-ethyl-4-fluoro-3-(1-piperidinylsulfonyl)benzamide, EF-1 can disrupt the function of these proteins and inhibit the growth of cancer cells and viruses.

Biochemical and Physiological Effects

EF-1 has been shown to have several biochemical and physiological effects. In cancer cells, EF-1 induces cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. In viral infections, EF-1 inhibits viral replication by disrupting the function of viral proteins. In animal models of Alzheimer's disease, EF-1 improves cognitive function by reducing amyloid-beta plaques and neuroinflammation.

Advantages and Limitations for Lab Experiments

EF-1 has several advantages for lab experiments. It is a potent and selective inhibitor of N-ethyl-4-fluoro-3-(1-piperidinylsulfonyl)benzamide, which makes it a valuable tool for studying the function of N-ethyl-4-fluoro-3-(1-piperidinylsulfonyl)benzamide in various biological processes. EF-1 is also easy to synthesize and has good solubility in aqueous solutions. However, EF-1 has some limitations. It has low cell permeability, which limits its effectiveness in some cell-based assays. EF-1 is also relatively unstable in solution, which requires careful handling and storage.

Future Directions

EF-1 has several potential future directions for scientific research. One direction is to develop more potent and selective NMT inhibitors based on the structure of EF-1. Another direction is to study the role of N-ethyl-4-fluoro-3-(1-piperidinylsulfonyl)benzamide in other biological processes, such as autophagy and immune response. EF-1 could also be used in combination with other drugs to enhance their effectiveness in cancer treatment or viral infections. Overall, EF-1 has great potential for further scientific research and development.

Synthesis Methods

EF-1 can be synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves several reactions, including a Suzuki coupling reaction, a Friedel-Crafts acylation, and a sulfonation. The final product is obtained as a white crystalline solid with a purity of over 99%.

Scientific Research Applications

EF-1 has been used in a wide range of scientific research studies, including cancer research, infectious diseases, and neuroscience. In cancer research, EF-1 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In infectious diseases, EF-1 has been shown to have antiviral activity against several viruses, including hepatitis C virus and dengue virus. In neuroscience, EF-1 has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name |

N-ethyl-4-fluoro-3-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O3S/c1-2-16-14(18)11-6-7-12(15)13(10-11)21(19,20)17-8-4-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZLRTIVLMACCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2-methoxyethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5031129.png)

![1-acetyl-4-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane](/img/structure/B5031136.png)

![methyl 2-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5031156.png)

![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5031159.png)

![2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B5031162.png)

![3-fluoro-N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5031168.png)

![3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B5031175.png)

![2-(4-methylphenyl)-1-[2-(4-methyl-1-piperazinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5031181.png)

![2-(methylthio)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5031185.png)

![N~2~-(3,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5031216.png)

![1-(4-chlorophenyl)-4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5031240.png)